1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane
Description
1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane is a bis-adamantyl-substituted aromatic compound featuring two methoxy groups and two 1-adamantyl moieties attached to a biphenyl backbone. The adamantane cage structure confers rigidity, thermal stability, and lipophilicity, while the methoxy groups enhance solubility and electronic modulation. This compound belongs to a broader class of adamantane derivatives, which are widely studied for their applications in medicinal chemistry, materials science, and catalysis due to their unique structural and electronic properties .
Properties
Molecular Formula |
C34H42O2 |
|---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
1-[2-[2-(1-adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane |
InChI |
InChI=1S/C34H42O2/c1-35-27-3-5-29(31(13-27)33-15-21-7-22(16-33)9-23(8-21)17-33)30-6-4-28(36-2)14-32(30)34-18-24-10-25(19-34)12-26(11-24)20-34/h3-6,13-14,21-26H,7-12,15-20H2,1-2H3 |
InChI Key |
DCARDDSXGONREP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=C(C=C2)OC)C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane typically involves multiple steps, starting with the functionalization of the adamantane core. Common synthetic routes include:
Reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene: to produce 4-(2-adamantylidene)naphthalene-1(4H)-one.
Addition of 1-bromo-2-hydroxynaftalene to ketone: to produce 1-(2-adamantylidene)naphthalene-2(1H)-one.
Industrial production methods often rely on catalytic processes and optimized reaction conditions to achieve high yields and purity. Techniques such as laser-induced dehydrogenation and oxidative dehydrogenation in the presence of iodine are also employed .
Chemical Reactions Analysis
1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.
Substitution: Substitution reactions often occur at the methoxy groups, where nucleophiles replace the methoxy groups under specific conditions.
Common reagents used in these reactions include iodine, borane-THF complex, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its stability and unique structural properties.
Mechanism of Action
The mechanism of action of 1-[2-[2-(1-Adamantyl)-4-methoxyphenyl]-5-methoxyphenyl]adamantane involves its interaction with specific molecular targets and pathways. The compound’s adamantane core provides a rigid framework that can interact with various biological molecules, potentially inhibiting or modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Insights :
- Methoxy vs. Halogen Substituents : Methoxy groups donate electron density to the aromatic ring, contrasting with electron-withdrawing bromine in analogs like 1-(5-Bromo-2-methoxyphenyl)adamantane. This difference impacts electronic properties and reactivity in further functionalization .
Physicochemical Properties
- Thermal Stability : The rigid adamantane cage enhances thermal stability, as observed in 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, which forms stable π–π stacking interactions . The target compound’s dual adamantyl groups may further stabilize the structure.
- Solubility: Methoxy groups improve solubility in polar solvents compared to non-functionalized adamantane derivatives (e.g., 4-(1-Adamantyl)phenol) but remain less soluble than hydroxylated analogs .
- Crystallinity : Similar to ’s oxadiazole derivative, the compound may exhibit layered packing via C–H···O and π–π interactions, though steric bulk from two adamantyl groups could disrupt crystallinity .
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